
(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
Übersicht
Beschreibung
“(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “tetrahydro-pyran-4-YL” part refers to a tetrahydropyran, a type of ether that is a common protecting group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the piperazine and tetrahydropyran rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
Piperazine rings can participate in various chemical reactions, often acting as a linker between other functional groups . Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis and can be removed via acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyrans are typically colorless liquids , while piperazines are solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
The piperazine ring is a key structural element in many compounds, showcasing a nearly perfect chair conformation. This structural feature, along with intra- and intermolecular hydrogen bonding, significantly influences the molecular conformation and stability of related compounds, as demonstrated in the study of a closely related compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (Köysal et al., 2004).
Synthesis and Biological Activity
Piperazine derivatives are prominent in synthesizing a variety of biologically active molecules. The preparation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives through the Mannich reaction shows significant anticonvulsant and antimicrobial activities. These activities have been systematically evaluated in vivo and in vitro, highlighting the importance of the piperazine moiety in medicinal chemistry (Aytemir et al., 2004).
Catalysis and Synthetic Applications
Piperazine is not only a structural component but also serves as a catalyst in synthetic chemistry. It catalyzes the synthesis of various pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans, showcasing its versatility and importance in drug development and synthesis (Yousefi et al., 2018).
Antibacterial and Enzyme Inhibition
Innovative compounds containing the piperazine linker have been developed to combat bacterial biofilms and inhibit critical enzymes such as MurB. These compounds exhibit significant antibacterial efficacy and biofilm inhibition activity, underscoring the therapeutic potential of piperazine derivatives in treating bacterial infections and in drug-resistant scenarios (Mekky & Sanad, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would likely depend on its potential applications. Given the prevalence of piperazine and tetrahydropyran structures in active compounds and pharmaceuticals, it’s possible that “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” could have interesting biological activity .
Eigenschaften
IUPAC Name |
(3S)-3-methyl-1-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMHECRTQDPAK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




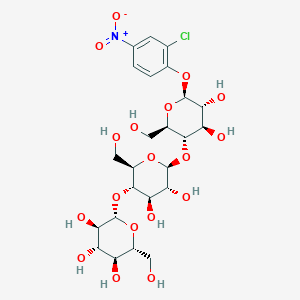
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
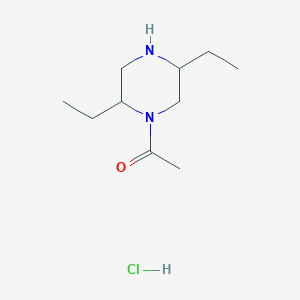

![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
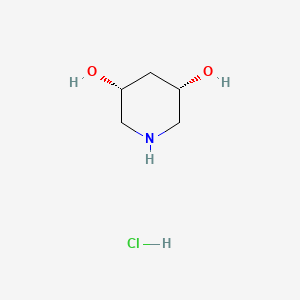
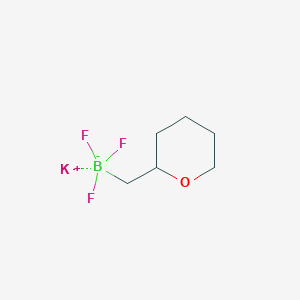
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
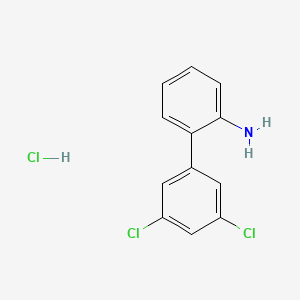
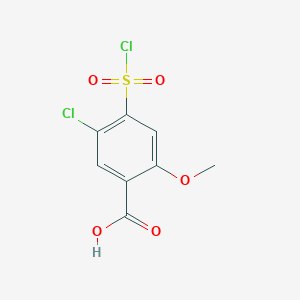
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)

